3-(2,5-Difluorophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2,5-Difluorophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles.
Preparation Methods
The synthesis of 3-(2,5-Difluorophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate substituted hydrazines with carbon disulfide, followed by cyclization with substituted phenyl isothiocyanates. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit key enzymes and proteins involved in cell proliferation and survival, leading to the suppression of microbial growth or cancer cell death . The compound may also interfere with the synthesis of essential biomolecules, further contributing to its biological effects.
Comparison with Similar Compounds
Similar compounds to 3-(2,5-Difluorophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles and related heterocyclic compounds. Some examples are:
- 3-(2,4-Dichlorophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(2,5-Dimethylphenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(2,5-Difluorophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
What sets this compound apart is its unique combination of substituents, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and bioactivity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H10F2N4OS |
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Molecular Weight |
344.3 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H10F2N4OS/c1-23-11-4-2-3-9(7-11)15-21-22-14(19-20-16(22)24-15)12-8-10(17)5-6-13(12)18/h2-8H,1H3 |
InChI Key |
OLIAGQHTYCFUNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
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